

# A Comprehensive Technical Guide to tert-butyl (S)-3-aminopiperidine-1-carboxylate

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## Compound of Interest

Compound Name: (S)-1-Boc-3-aminopiperidine

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This technical guide provides an in-depth overview of tert-butyl (S)-3-aminopiperidine-1-carboxylate, a key chiral building block in modern organic synthesis and pharmaceutical development. This document details its chemical structure, physicochemical properties, spectroscopic data, and provides detailed experimental protocols for its synthesis.

## Chemical Structure and Identifiers

tert-butyl (S)-3-aminopiperidine-1-carboxylate is a piperidine derivative featuring a primary amine at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. The "(S)" designation indicates the stereochemistry at the chiral center (C3).

Identifier	Value
IUPAC Name	tert-butyl (3S)-3-aminopiperidine-1-carboxylate[1]
CAS Number	625471-18-3[2]
Molecular Formula	C <sub>10</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub> [1][2]
Molecular Weight	200.28 g/mol [1]
PubChem CID	545809[1]
Synonyms	(S)-1-Boc-3-aminopiperidine, (S)-3-Amino-1-N-Boc-piperidine, tert-Butyl (S)-3-amino-1-piperidinecarboxylate[1]

## Physicochemical Properties

This compound is typically a colorless to yellow gum or semi-solid.[3] It is soluble in organic solvents such as dimethylsulfoxide.[3]

Property	Value	Source
Appearance	Colorless to yellow Gum or Semi-Solid	[3]
Boiling Point	277.3°C at 760 mmHg	[3]
Density	1.0±0.1 g/cm <sup>3</sup>	[3]
Flash Point	122°C	[3]
Refractive Index	1.484	[3]
Specific Rotation [α] <sub>D</sub>	-28.5° (c=1, DMF)	[3]
Water Solubility	Soluble in dimethylsulfoxide	[3]

## Spectroscopic Data

The identity and purity of tert-butyl (S)-3-aminopiperidine-1-carboxylate are confirmed through various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are consistent with the reported structure.

$^1\text{H}$  NMR (400MHz,  $\text{CDCl}_3$ ):  $\delta$  4.02–3.78 (m, 2H), 3.82 (m, 2H), 3.61 (m, 1H), 1.92 (m, 1H), 1.72 (m, 1H), 1.61–1.42 (s, 12H), 1.32 (m, 1H).[4]

$^{13}\text{C}$  NMR (101 MHz, Chloroform-d):  $\delta$  154.78, 79.54, 53.47, 39.02, 34.45, 28.48.[5]

## Infrared (IR) Spectroscopy

The IR spectrum displays characteristic peaks for the functional groups present in the molecule. A broad band in the region of  $3200\text{--}3400\text{ cm}^{-1}$  corresponds to the N-H stretching vibrations of the primary amine.[6] The strong absorption around  $1691\text{ cm}^{-1}$  is indicative of the C=O stretching of the Boc-protecting group.[7]

## Mass Spectrometry (MS)

Mass spectral analysis shows a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for Boc-protected amines include the loss of a tert-butyl group or the entire Boc group.[8][9] Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[10]

## Experimental Protocols

tert-butyl (S)-3-aminopiperidine-1-carboxylate can be synthesized through several routes. Below are detailed protocols for two common methods.

### Synthesis via Boc Protection of (S)-3-Aminopiperidine

This method involves the direct protection of the commercially available (S)-3-aminopiperidine.

Materials:

- (S)-3-aminopiperidine

- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Triethylamine (Et<sub>3</sub>N) or other suitable base
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Dissolve (S)-3-aminopiperidine in the chosen solvent (e.g., CH<sub>2</sub>Cl<sub>2</sub>) and cool the solution to 0 °C in an ice bath.
- Add the base (e.g., triethylamine, 1.5-2 equivalents).
- Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in the same solvent.
- Allow the reaction mixture to warm to room temperature and stir overnight.[\[11\]](#)
- Quench the reaction by adding saturated aqueous NaHCO<sub>3</sub> solution.
- Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., 3 x 25 mL of tert-butyl methyl ether).[\[11\]](#)
- Combine the organic extracts and wash with 0.1 N aqueous HCl, followed by saturated aqueous NaHCO<sub>3</sub> solution and then brine.[\[11\]](#)
- Dry the organic phase over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude product.[\[11\]](#)
- Purify the crude product by column chromatography on silica gel if necessary.

## Synthesis via Reduction of an Azido Precursor

This route involves the synthesis of an azido intermediate followed by its reduction to the desired amine.

Materials:

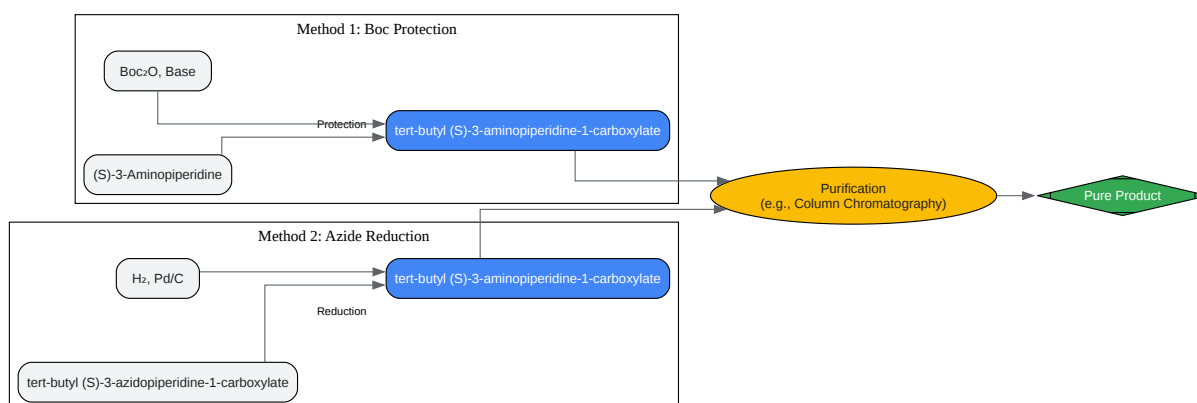
- tert-butyl (S)-3-azidopiperidine-1-carboxylate
- Palladium on carbon (Pd/C, 10%)
- Ethanol or Methanol
- Hydrogen gas (H<sub>2</sub>) source
- Celite

Procedure:

- Dissolve tert-butyl (S)-3-azidopiperidine-1-carboxylate (1 equivalent) in ethanol in a reaction vessel.
- Add a catalytic amount of 10% Pd/C (e.g., 150 mg for 29.9 mmol of substrate).<sup>[3]</sup>
- Subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon) and stir vigorously overnight at room temperature.<sup>[3]</sup>
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the Celite pad with ethanol.
- Concentrate the filtrate under reduced pressure to obtain the product, which can be used without further purification if of sufficient purity.<sup>[3]</sup> A 90% yield has been reported for this reaction.<sup>[3]</sup>

## Visualization of Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of tert-butyl (S)-3-aminopiperidine-1-carboxylate.



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